(S)-(Tetrahydrofuran-2-YL)methanol physical properties
(S)-(Tetrahydrofuran-2-YL)methanol physical properties
An In-Depth Technical Guide to the Physical Properties of (S)-(Tetrahydrofuran-2-YL)methanol
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of the physical and chemical properties of (S)-(Tetrahydrofuran-2-YL)methanol, a chiral building block of significant interest to researchers in organic synthesis and drug development. Beyond a simple recitation of data, this guide delves into the practical implications of these properties, offering field-proven insights and detailed experimental protocols for their verification. Our objective is to equip fellow scientists with the authoritative and actionable information necessary for the effective application of this versatile compound.
Introduction and Strategic Importance
(S)-(Tetrahydrofuran-2-YL)methanol, also known as (S)-Tetrahydrofurfuryl alcohol, is a chiral organic compound featuring a tetrahydrofuran ring substituted at the 2-position with a hydroxymethyl group.[1] Its structure combines the features of a primary alcohol and a cyclic ether, rendering it a valuable and versatile molecule.[2] As a colorless, low-volatility liquid, it is widely utilized as a specialty solvent and, more critically, as a chiral precursor in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3][4]
The presence of a defined stereocenter makes this molecule a crucial starting material in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount for biological activity. Its derivation from renewable biomass sources, such as furfural, also positions it as a "green" or environmentally responsible chemical choice in many industrial applications.[3][4][5] Understanding its physical properties is not merely an academic exercise; it is fundamental to its proper handling, application in reaction chemistry, and integration into pharmaceutical manufacturing processes.
Core Physicochemical and Spectroscopic Properties
The utility of (S)-(Tetrahydrofuran-2-YL)methanol in a laboratory or industrial setting is dictated by its distinct physical and spectroscopic characteristics. These properties influence its behavior as a solvent, its reactivity as a chemical intermediate, and the analytical methods required for its identification and quality control.
Summary of Physical Properties
The following table consolidates the key quantitative physical data for (S)-(Tetrahydrofuran-2-YL)methanol and its racemate, Tetrahydrofurfuryl alcohol (THFA). It is crucial for researchers to distinguish between the chiral-specific compound and the more commonly referenced racemic mixture, as properties like optical rotation will differ.
| Property | Value | Notes & Significance |
| IUPAC Name | [(2S)-oxolan-2-yl]methanol[6] | The systematic name defining the specific stereoisomer. |
| Synonyms | (S)-Tetrahydrofurfuryl alcohol, (S)-THFA[6] | Commonly used names in literature and commerce. |
| CAS Number | 57203-01-7[6] | Specific to the (S)-enantiomer. The racemate is 97-99-4.[7] |
| Molecular Formula | C₅H₁₀O₂[1][6] | |
| Molecular Weight | 102.13 g/mol [1][6][7] | Essential for stoichiometric calculations in synthesis. |
| Appearance | Colorless, hygroscopic liquid[7] | Its tendency to absorb moisture necessitates storage in well-sealed containers. |
| Odor | Mild, characteristic odor[7][8] | |
| Boiling Point | ~178 °C at 760 mmHg[1][2][7] | Data for racemate. Its high boiling point makes it a useful high-temperature solvent. |
| Melting Point | < -80 °C[2][7] | Remains liquid under a wide range of laboratory conditions. |
| Density | ~1.054 g/cm³ at 20 °C[1][7] | Data for racemate. Denser than water. |
| Flash Point | 74 - 84 °C (closed cup)[1][9] | Classified as a combustible liquid, requiring precautions against ignition sources.[10] |
| Solubility | Miscible with water, alcohol, ether, acetone, chloroform, benzene[7] | Broad miscibility makes it a versatile solvent for a wide range of polar and non-polar reactants. |
| Vapor Density | 3.52 (Air = 1)[7] | Vapors are heavier than air and may accumulate in low-lying areas. |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is indispensable for confirming the identity and purity of (S)-(Tetrahydrofuran-2-YL)methanol.
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¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environments. Key expected signals include a multiplet for the proton at the chiral center (C2), distinct multiplets for the protons on the tetrahydrofuran ring, and signals corresponding to the methylene protons of the hydroxymethyl group, which may show coupling to the adjacent chiral proton and the hydroxyl proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule, providing confirmation of the carbon skeleton.[11]
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, indicative of the O-H stretching vibration of the alcohol group, which is often broadened due to hydrogen bonding.[12][13] A strong peak corresponding to the C-O stretching of the primary alcohol and the cyclic ether will also be prominent, typically in the 1200-1000 cm⁻¹ region.[7]
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M+) corresponding to the molecular weight, along with a characteristic fragmentation pattern that can be used for structural elucidation.
Authoritative Experimental Protocols
To ensure scientific integrity, the physical properties listed above must be verifiable. The following section provides detailed, step-by-step protocols for determining several key properties. These methods are designed to be self-validating and are grounded in standard organic chemistry laboratory practices.
Protocol: Boiling Point Determination via Capillary Method
Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[14][15] For a pure compound, this is a sharp, characteristic temperature that serves as a crucial indicator of purity. The capillary method is a microscale technique ideal for determining the boiling point with a small amount of sample.[16]
Methodology:
-
Preparation: Seal one end of a glass capillary tube by heating it in the flame of a Bunsen burner until the end closes.
-
Sample Setup: Place a few milliliters of (S)-(Tetrahydrofuran-2-YL)methanol into a small fusion tube. Invert the sealed capillary tube (sealed end up) and place it inside the fusion tube containing the liquid.[14][17]
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or thread. Ensure the sample is level with the thermometer's bulb.
-
Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block heater) to ensure uniform heating.[14][15]
-
Observation: Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid, continuous stream of bubbles emerges from the capillary's open end.[14]
-
Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[16] This is the point where the external pressure equals the vapor pressure of the liquid. Record this temperature.
Protocol: Density Determination via Gravimetric Method
Causality: Density is an intrinsic property defined as the mass of a substance per unit volume (ρ = m/V).[18] It is temperature-dependent and serves as a useful specification for material identification and quality control. This protocol uses basic laboratory equipment to determine density accurately.
Methodology:
-
Mass of Empty Container: Place a clean, dry graduated cylinder or pycnometer on a calibrated analytical balance and tare it, or record its mass (m₁).
-
Volume Measurement: Carefully dispense a precise volume of (S)-(Tetrahydrofuran-2-YL)methanol into the graduated cylinder. For higher accuracy, use a volumetric pipette. Record the volume (V).[19]
-
Mass of Liquid and Container: Place the graduated cylinder containing the liquid onto the balance and record the total mass (m₂).[19]
-
Calculation:
-
Temperature: Record the ambient temperature at which the measurement was taken, as density is temperature-dependent.
Protocol: Systematic Solubility Assessment
Causality: The solubility of a compound in different solvents provides critical information about its polarity and the presence of acidic or basic functional groups.[21][22] This systematic approach allows for the classification of the compound, which can predict its behavior in reaction mixtures and extraction procedures.
Methodology:
-
Initial Test: In a small test tube, add approximately 0.2 mL of (S)-(Tetrahydrofuran-2-YL)methanol to 3 mL of deionized water. Shake vigorously. Observe if the compound is soluble (forms a single, clear phase). Given its known miscibility, it should be soluble.[21]
-
pH Test: Test the aqueous solution from step 1 with litmus or pH paper. The presence of the neutral alcohol and ether groups should result in a neutral pH.[22]
-
Organic Solvent Test: In a separate test tube, test the solubility in a non-polar organic solvent like ether or hexanes following the procedure in step 1. Its polar nature suggests it may have limited solubility in very non-polar solvents but should be miscible with more polar organic solvents like ethanol or acetone.[21]
-
Acid/Base Tests (Confirmatory):
-
Test solubility in 5% aqueous HCl. No reaction is expected as there is no basic functional group to be protonated.
-
Test solubility in 5% aqueous NaOH. No reaction is expected as the primary alcohol is not acidic enough to be deprotonated by NaOH.
-
These negative results confirm the absence of strongly basic (e.g., amine) or acidic (e.g., carboxylic acid, phenol) functional groups.
-
Visualization of Experimental Workflow
To provide a clear logical pathway for the experimental determination of a compound's nature based on solubility, the following workflow diagram is provided.
Caption: Logical workflow for classifying an organic compound using systematic solubility tests.
Safety, Handling, and Storage
Trustworthiness: A core component of scientific integrity is ensuring the safety of all personnel. (S)-(Tetrahydrofuran-2-YL)methanol, while having relatively low toxicity, requires proper handling.[4]
-
Hazards: The compound is a combustible liquid and can form explosive vapor/air mixtures above its flash point.[9][10] It is known to cause serious eye irritation.[10][23] Animal tests suggest it may have the potential to cause reproductive effects.[9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat when handling.[8][9] Work in a well-ventilated area or under a chemical fume hood.[10]
-
Handling: Keep away from open flames, sparks, and hot surfaces.[7][10] All equipment used for transfer should be grounded to prevent static discharge.[7][9] Avoid breathing vapors.
-
Storage: Store in a cool, dry, and well-ventilated area.[9][10] Keep containers tightly closed to prevent moisture absorption (due to its hygroscopic nature) and vapor release.[9] Store separately from strong oxidizing agents.[9][10]
Conclusion
(S)-(Tetrahydrofuran-2-YL)methanol is a compound whose value is deeply rooted in its physical properties. Its high boiling point, broad solvent miscibility, and, most importantly, its defined chirality make it an indispensable tool for the modern research chemist. The protocols and data presented in this guide are intended to provide a robust framework for its safe and effective use. By understanding and verifying these foundational properties, researchers can better predict its behavior, optimize reaction conditions, and unlock its full potential in the synthesis of novel and impactful molecules.
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